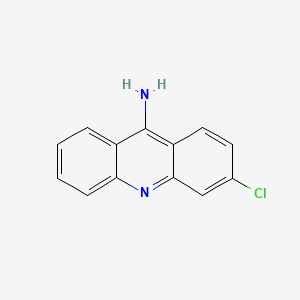![molecular formula C24H37Cl3O2Si B14179193 Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone CAS No. 865370-29-2](/img/structure/B14179193.png)
Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone is a complex organic compound with the molecular formula C24H37Cl3O2Si. This compound is known for its unique structure, which includes a phenyl group, a cyclohexyl ring, and a trichlorosilyl-undecyl chain. It has various applications in scientific research and industry due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone typically involves multiple steps. One common method includes the reaction of phenylcyclohexyl ketone with 11-bromoundecyltrichlorosilane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more rigorous purification techniques such as recrystallization and distillation to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trichlorosilyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of silyl ethers or silyl amines.
Applications De Recherche Scientifique
Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Employed in the study of biological systems and as a tool for modifying biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties
Mécanisme D'action
The mechanism of action of Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone involves its interaction with various molecular targets. The trichlorosilyl group can form covalent bonds with hydroxyl or amino groups in biomolecules, leading to modifications in their structure and function. This compound can also participate in hydrophobic interactions and van der Waals forces, influencing the behavior of biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylcyclohexyl ketone: A simpler analog without the trichlorosilyl-undecyl chain.
Cyclohexylphenylmethanone: Lacks the trichlorosilyl group but has a similar core structure.
Trichlorosilylundecyl derivatives: Compounds with similar trichlorosilyl-undecyl chains but different functional groups.
Uniqueness
Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone is unique due to the presence of both the trichlorosilyl-undecyl chain and the phenylcyclohexyl core. This combination imparts distinctive chemical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
865370-29-2 |
|---|---|
Formule moléculaire |
C24H37Cl3O2Si |
Poids moléculaire |
492.0 g/mol |
Nom IUPAC |
phenyl-[1-(11-trichlorosilylundecoxy)cyclohexyl]methanone |
InChI |
InChI=1S/C24H37Cl3O2Si/c25-30(26,27)21-15-7-5-3-1-2-4-6-14-20-29-24(18-12-9-13-19-24)23(28)22-16-10-8-11-17-22/h8,10-11,16-17H,1-7,9,12-15,18-21H2 |
Clé InChI |
QEGNNYQIUPIDKA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C(=O)C2=CC=CC=C2)OCCCCCCCCCCC[Si](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Piperazinedione, 1-[[4-(1,1-dimethylethyl)phenyl]methyl]-](/img/structure/B14179121.png)
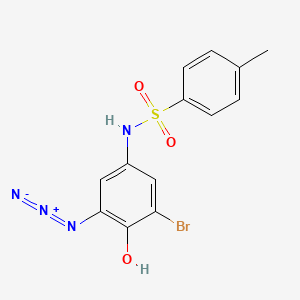

![2-[2-(Methoxymethoxy)pent-4-en-1-yl]-2-methyl-1,3-dioxolane](/img/structure/B14179150.png)
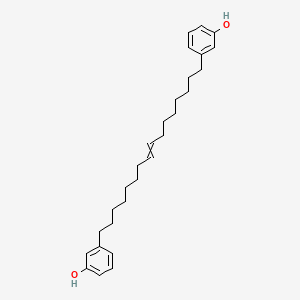
![2,3,5,6-Tetramethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14179156.png)
![(2R)-1-Cyano-3-[(4-methoxyphenyl)methoxy]propan-2-yl acetate](/img/structure/B14179170.png)
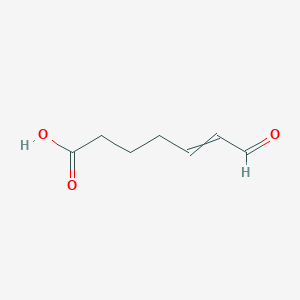
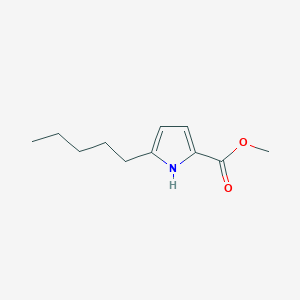
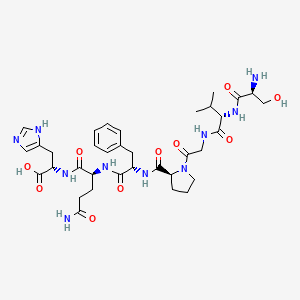
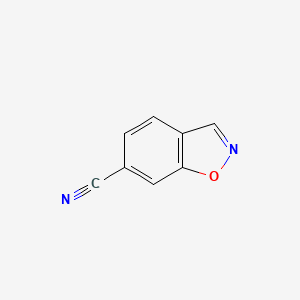
![4-{5-Methyl-2-[methyl(propan-2-yl)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14179218.png)
![2-[4-(Benzyloxy)phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14179224.png)
